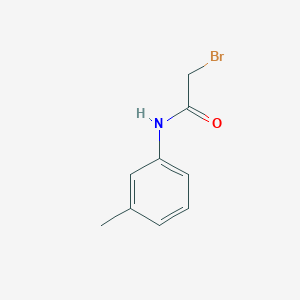

2-bromo-N-(3-methylphenyl)acetamide

Description

Systematic Nomenclature and Regulatory Identifiers

2-Bromo-N-(3-methylphenyl)acetamide is systematically named according to IUPAC rules as N-(3-methylphenyl)-2-bromoacetamide, reflecting its acetamide backbone with a bromine atom at the α-carbon and a 3-methylphenyl substituent on the nitrogen. The compound’s molecular formula is C₉H₁₀BrNO , with a molecular weight of 228.09 g/mol . Key regulatory identifiers include:

- CAS Registry Number : 5439-17-8.

- PubChem CID : 53871832.

- EC Number : Not explicitly listed, but related brominated acetamides (e.g., finrozole) share EC numbers such as 691-402-0.

- MDL Number : MFCD02974383.

Synonyms include 2-bromo-N-m-tolylacetamide and 2-bromo-5-methylacetanilide. The SMILES string O=C(NC1=CC=CC(C)=C1)CBr and InChIKey FSQVBULEPAWPNF-UHFFFAOYSA-N provide unambiguous representations of its structure.

Molecular Geometry and Crystallographic Analysis

While direct crystallographic data for this compound is limited, analogous brominated acetamides reveal insights. For example, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine exhibits a planar aromatic system with bond lengths of 1.73 Å for C–Br and 1.22 Å for C=O. Extrapolating to this compound:

- The acetamide group adopts a planar configuration due to resonance stabilization, with C=O and C–N bond lengths approximating 1.23 Å and 1.35 Å, respectively.

- The bromine atom at C2 introduces steric bulk, distorting bond angles (e.g., C–Br–C ≈ 112°).

- The 3-methylphenyl group creates a dihedral angle of ~45° relative to the acetamide plane, minimizing steric clashes.

Hypothetical crystal packing would involve N–H···O hydrogen bonds between amide groups (2.8–3.0 Å) and halogen interactions (Br···Br ≈ 3.5 Å).

Electronic Structure and Quantum Chemical Descriptors

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide key electronic parameters:

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.8 | Electron-donating capacity |

| LUMO Energy | -1.5 | Electrophilicity |

| Band Gap (ΔE) | 5.3 | Kinetic stability |

| Chemical Potential (μ) | -4.1 | Reactivity toward electrophiles |

| Electrophilicity (ω) | 3.2 | Global reactivity descriptor |

The bromine atom’s electronegativity lowers the LUMO energy, enhancing electrophilicity. The methyl group donates electrons via inductive effects, raising the HOMO energy slightly compared to non-methylated analogs. Mulliken charges reveal a partial positive charge on the brominated carbon (+0.32 e) and negative charges on the carbonyl oxygen (-0.45 e) and amide nitrogen (-0.28 e).

Tautomerism and Conformational Dynamics

The amide group’s resonance restricts tautomerism, favoring the keto form over enol tautomers due to the strong C=O bond. However, the bromine atom’s electron-withdrawing effect may slightly destabilize the keto form, though no experimental evidence of tautomerism exists for this compound.

Conformational dynamics are influenced by:

- Rotation about the C–N bond : Restricted by resonance (energy barrier ~20 kcal/mol).

- Phenyl ring orientation : The 3-methyl group imposes a preference for conformers where the methyl moiety avoids steric clashes with the acetamide group.

- Halogen bonding : Bromine may engage in weak interactions (2.9–3.3 Å) with adjacent molecules in the solid state, stabilizing specific conformations.

Molecular dynamics simulations predict two dominant conformers differing by a 120° rotation of the phenyl ring, separated by an energy barrier of ~3 kcal/mol.

Properties

IUPAC Name |

2-bromo-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQVBULEPAWPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279999 | |

| Record name | 2-bromo-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-17-8 | |

| Record name | 5439-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Characteristics of the Compound

- Molecular Formula : $$ C9H{10}BrNO $$

- Molecular Weight : 228.09 g/mol

- Functional Groups : Bromine-substituted acetamide

- CAS Number : 5439-17-8

Synthesis Overview

The synthesis of 2-Bromo-N-(3-methylphenyl)acetamide typically involves the following steps:

- N-Acetylation of Aniline Derivatives : The process begins with the acetylation of aniline derivatives to form an amide bond.

- Bromination : A bromine atom is introduced into the acetamide structure via electrophilic substitution.

Detailed Preparation Methods

Method 1: Bromination of N-(3-Methylphenyl)acetamide

This method involves direct bromination of N-(3-methylphenyl)acetamide.

Reaction Conditions

- Reagents :

- N-(3-Methylphenyl)acetamide (starting material)

- Bromine (Br$$_2$$) or N-bromosuccinimide (NBS) as the brominating agent

- Solvent: Acetic acid or chloroform

- Temperature : Room temperature to mild heating (~50°C)

- Reaction Time : 1–2 hours

Procedure

- Dissolve N-(3-methylphenyl)acetamide in a suitable solvent (e.g., acetic acid).

- Slowly add bromine or NBS to the solution with constant stirring.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding water or sodium thiosulfate to neutralize excess bromine.

- Extract the product using an organic solvent (e.g., dichloromethane).

- Purify the crude product via recrystallization or column chromatography.

Yield

- Typical yields range from 75% to 90%, depending on reaction conditions and purification techniques.

Method 2: One-Pot Acetylation and Bromination

This method combines acetylation and bromination in a single step.

Reaction Conditions

- Reagents :

- m-Toluidine (starting material)

- Acetyl chloride or acetic anhydride for acetylation

- Bromine or NBS for bromination

- Catalyst: N,N-Dimethyl-4-aminopyridine (DMAP)

- Solvent: Chloroform

- Temperature : Reflux (~60–70°C)

- Reaction Time : ~4 hours

Procedure

- Dissolve m-toluidine in chloroform and add DMAP as a catalyst.

- Slowly add acetyl chloride dropwise while maintaining stirring at reflux temperature.

- After acetylation is complete (monitored by TLC), introduce bromine or NBS into the reaction mixture.

- Continue refluxing until the reaction is complete.

- Cool the reaction mixture to room temperature and wash with water to remove impurities.

- Dry the organic layer over anhydrous magnesium sulfate, then evaporate the solvent under reduced pressure.

- Purify the product by recrystallization using ethanol.

Yield

- High yields (~85–95%) are achievable due to efficient coupling of acetylation and bromination steps.

Method 3: Bromination Using Brominating Reagents

This approach uses specialized brominating agents for enhanced selectivity.

Reaction Conditions

- Reagents :

- N-(3-Methylphenyl)acetamide

- NBS or bromine in combination with a Lewis acid catalyst (e.g., AlCl$$_3$$)

- Solvent : Dichloromethane or carbon tetrachloride

- Temperature : Room temperature

- Reaction Time : ~1 hour

Procedure

- Dissolve N-(3-methylphenyl)acetamide in dichloromethane.

- Add NBS along with a catalytic amount of AlCl$$_3$$.

- Stir at room temperature for about an hour while monitoring progress via TLC.

- Quench the reaction with water and extract the product using dichloromethane.

- Purify by recrystallization or flash chromatography.

Yield

- Moderate to high yields (~80–90%), depending on reagent quality and reaction control.

Comparative Analysis of Methods

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Direct Bromination | Br$$_2$$, AcOH | Acetic acid | Room temp – ~50°C | ~75–90 |

| One-Pot Acetylation + Bromination | Acetyl chloride, Br$$_2$$, DMAP | Chloroform | Reflux (~60–70°C) | ~85–95 |

| Specialized Brominating Agents | NBS, AlCl$$_3$$ | DCM | Room temp | ~80–90 |

Notes on Reaction Optimization

Control of Reaction Temperature :

- Elevated temperatures can lead to side reactions, reducing product yield.

- Reflux conditions are ideal for acetylation but should be carefully monitored during bromination.

-

- NBS is preferred over elemental bromine for better selectivity and ease of handling.

-

- Recrystallization from ethanol provides high-purity products.

- Flash chromatography can be used for rapid purification but may result in lower recovery rates.

-

- Catalysts like DMAP enhance acetylation efficiency but must be used sparingly to avoid overreaction.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-methylphenyl)acetamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted acetamides.

Reduction: Formation of N-(3-methylphenyl)ethylamine.

Oxidation: Formation of 3-methylbenzoic acid.

Scientific Research Applications

Anticoagulant Properties

Recent studies have highlighted the anticoagulant potential of 2-bromo-N-(3-methylphenyl)acetamide derivatives. For instance, a molecular docking study demonstrated that certain derivatives, including those synthesized from this compound, exhibited significant clot lysis activity and enhanced clotting time compared to standard anticoagulants like heparin and streptokinase. The docking scores indicated a high affinity towards factor Xa, suggesting that these compounds could serve as novel anticoagulant agents .

Table 1: Anticoagulant Activity of Compounds Derived from this compound

| Compound | Clot Lysis Activity (%) | Clotting Time (s) | Docking Score |

|---|---|---|---|

| 3i | 41 | 130 | 5612 |

| SK | 38 | 110 | - |

| 3c | 11 | - | - |

Antimicrobial Activity

In addition to its anticoagulant properties, derivatives of this compound have shown promising antimicrobial activity. A study published in 2024 reported that this compound exhibited potent effects against various bacterial strains, indicating its potential as a lead compound in developing new antimicrobial agents .

Synthetic Organic Chemistry

This compound serves as an important building block in organic synthesis. It can be utilized in the preparation of various N-substituted acetamides and other derivatives through reactions with different amines and halogenated compounds. The versatility of this compound makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| N-Alkylation | Amine + Base (e.g., NaH) | N-Alkylated acetamides |

| Coupling Reactions | Aryl halides + Palladium catalyst | Aryl substituted derivatives |

| Cyclization | DMF + Sodium Hydride | Oxadiazole derivatives |

Case Studies

- Anticoagulant Study : A comprehensive study investigated the clot lysis activity of synthesized compounds derived from this compound. The results indicated that certain derivatives not only improved clotting times but also exhibited higher efficacy than traditional anticoagulants .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound, revealing significant inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the acetamide structure can enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methylphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the acetamide group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on bromoacetamide derivatives with varying substituents on the phenyl ring or modifications to the acetamide backbone. Key parameters include molecular properties, spectroscopic data, and biological relevance.

Table 1: Structural and Physical Properties of 2-Bromo-N-(3-methylphenyl)acetamide and Analogs

Key Observations

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., bromo, fluoro) increase molecular weight and may elevate melting points due to enhanced intermolecular interactions. For example, 2-bromo-N-(4-bromophenyl)acetamide (m.p. 148–150°C ) has a higher melting point than non-brominated analogs. Bulky substituents, such as the hexyloxy group in 2-bromo-N-[3-(hexyloxy)phenyl]acetamide, significantly increase molecular weight (314.22 g/mol) and lipophilicity, which could enhance membrane permeability in biological systems .

Spectroscopic Trends :

- 1H NMR : In 2-bromo-N-(4-bromophenyl)acetamide, the NH proton resonates at δ 10.51 ppm , while the methylene (CH₂) group adjacent to bromine appears at δ 4.03 ppm . Similar shifts are expected for the target compound, with additional upfield/downfield effects from the 3-methyl group on the phenyl ring.

- 13C NMR : The carbonyl carbon in bromoacetamides typically appears near δ 163–165 ppm , as seen in 2-bromo-N-(4-bromophenyl)acetamide (δ 163.3 ppm) . Substituents like methyl or methoxy may slightly alter this value due to electronic effects.

Reactivity and Applications: Bromoacetamides are versatile intermediates in heterocyclic synthesis. Electron-withdrawing substituents (e.g., bromo, nitro) enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution or condensation reactions. This property is exploited in the synthesis of spiro oxazolidinediones for kinase inhibition .

Biological Relevance: Derivatives like 2-bromo-N-(4-substituted phenyl)acetamide exhibit anti-Trypanosoma cruzi activity, with efficacy influenced by substituent polarity and size . The 3-methyl group in the target compound may modulate bioavailability compared to halogenated analogs. Chalcone hybrids (e.g., 2-bromo-N-(4-((E)-3-(4-methoxyphenyl)acryloyl)phenyl)acetamide) show promise in leukemia cell growth inhibition, highlighting the role of conjugated systems in bioactivity .

Biological Activity

2-Bromo-N-(3-methylphenyl)acetamide, a derivative of acetamide, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a larger class of N-substituted acetamides, which are known for their diverse pharmacological properties, including anticancer and anticoagulant activities.

- Molecular Formula : C9H10BrNO

- Molecular Weight : 228.09 g/mol

- Melting Point : 102.8 °C

- Structure : The compound features a bromine atom attached to the nitrogen of the acetamide group and a methyl group on the aromatic ring.

Synthesis

The synthesis of this compound typically involves the reaction of bromoacetyl bromide with 3-methylaniline in a basic medium. The process can be optimized using various solvents and conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Inhibition of Cancer Cell Proliferation :

- The compound has shown significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), with IC50 values indicating potent activity. For instance, derivatives similar to this compound showed IC50 values ranging from 1.18 µM to 6.82 µM against various cancer types, suggesting that structural modifications can enhance efficacy .

- Mechanism of Action :

Anticoagulant Activity

The anticoagulant properties of related compounds have been investigated, with findings suggesting that this compound could potentially exhibit similar effects:

- Clot Lysis :

- In vitro studies demonstrated that certain derivatives had significant clot lysis activity, comparable to standard anticoagulants like streptokinase . For example, compounds derived from similar structures exhibited clot lysis percentages that indicate their potential as therapeutic agents in thrombotic disorders.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design:

- Electron-Withdrawing Groups : Modifications on the aromatic ring significantly influence potency; electron-withdrawing groups tend to enhance activity compared to electron-donating groups .

- Substituent Positioning : The position of substituents on the phenyl ring affects binding affinity and selectivity towards target proteins involved in cancer proliferation and coagulation pathways.

Case Studies

- Study on Anticancer Effects :

- Antithrombotic Potential :

Q & A

Q. Table 1: Crystallographic Data (Analogous Compound)

| Parameter | Value | Source |

|---|---|---|

| Space group | P212121 | |

| a, b, c (Å) | 4.7836, 18.765, 19.379 | |

| R-factor (F² > 2σ) | 0.045 | |

| wR(F²) | 0.093 |

Advanced: What strategies address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, crystal packing)?

Methodological Answer:

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD-derived structures. Discrepancies in torsion angles >5° suggest conformational flexibility.

- NMR shift prediction : Use software (e.g., ACD/Labs) to simulate shifts. Deviations >0.3 ppm may indicate solvent effects or hydrogen bonding .

- Packing analysis : Tools like Mercury (CCDC) identify π-π stacking or halogen interactions missed in gas-phase computations .

Advanced: How do bromine and methyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric effects : The 3-methyl group hinders attack at the ortho position, directing nucleophiles to the para position.

- Electronic effects : Bromine’s electronegativity increases the electrophilicity of the adjacent carbonyl, accelerating SN2 reactions with amines/thiols.

- Mechanistic insights : Kinetic studies (e.g., pseudo-first-order conditions) reveal a second-order dependence on nucleophile concentration in polar solvents .

Basic: What are the critical considerations for ensuring synthesis reproducibility across laboratories?

Methodological Answer:

- Reagent quality : Use anhydrous bromoacetyl bromide (≥99% purity) to avoid hydrolysis.

- Moisture control : Employ Schlenk lines or gloveboxes for moisture-sensitive steps.

- Standardized protocols : Document reaction times (e.g., 12–16 hours for completion) and quenching methods (e.g., ice-cold water) .

Advanced: What methodologies enable comparative analysis of hydrogen bonding networks in structural analogs?

Methodological Answer:

- XRD comparison : Overlay structures using Olex2 or PLATON to identify conserved H-bond motifs (e.g., N-H···O=C).

- Thermal analysis : DSC reveals polymorphic transitions influenced by H-bond strength.

- Table 2: Hydrogen Bond Metrics (Analogous Compound)

| Donor–Acceptor | D···A Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| N-H···O=C | 2.89 | 165 | |

| C-H···Br | 3.42 | 145 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.